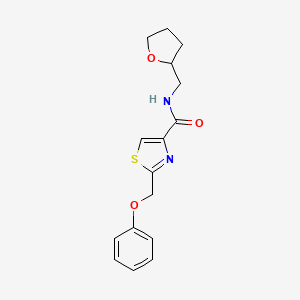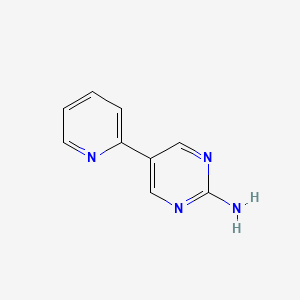
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIPO is a synthetic compound that belongs to the class of isoquinolinone derivatives. It has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is not fully understood. However, it has been reported to interact with various molecular targets in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of ion channels, receptors, and enzymes. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit activity on the GABAergic system, opioid receptors, and NMDA receptors. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to inhibit the activity of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit various biochemical and physiological effects. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has also been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to modulate the activity of various neurotransmitters and neuromodulators in the body. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to increase the levels of GABA and decrease the levels of glutamate in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has several advantages for lab experiments. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone is a synthetic compound that can be easily synthesized in the laboratory. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been extensively studied for its properties and potential applications, which makes it a well-characterized compound. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit a wide range of activities, which makes it a versatile compound for various experiments. However, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone also has some limitations. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit low solubility, which can affect its bioavailability. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can also exhibit cytotoxic effects at high concentrations, which can limit its applications.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone. One potential direction is to investigate the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a therapeutic agent for various diseases such as epilepsy, chronic pain, and neurodegenerative diseases. Another potential direction is to investigate the molecular targets of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and its mechanism of action. Further research is also needed to optimize the synthesis process of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone and improve its bioavailability. In addition, the potential of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone as a lead compound for the development of novel drugs should be investigated. Overall, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has significant potential for various applications in science and medicine, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone can be synthesized through a multi-step process that involves the condensation of 2-acetylpyrrole and 2-aminobenzaldehyde followed by reduction and cyclization. The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been optimized over the years to improve yield and purity. The use of microwave irradiation and other novel techniques have been reported to enhance the efficiency of the synthesis process.
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential applications in various fields of science. In medicinal chemistry, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a therapeutic agent for various diseases. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been studied for its potential as a neuroprotective agent. 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been reported to exhibit neuroprotective effects against oxidative stress and excitotoxicity. In drug discovery, 3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone has been investigated for its potential as a lead compound for the development of novel drugs.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-9-4-7-14(16)15(18)17-10-8-12-5-2-3-6-13(12)11-17/h2-7,9H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKHRIYKDTZUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7469664.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)


![N-(4-bromo-2-fluorophenyl)-2-[4-fluoro-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetamide](/img/structure/B7469693.png)
![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![7-phenyl-N~3~-(3-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7469709.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)


![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
